molecular formula C5H11NO B14662387 Methanamine, N-butylidene-, N-oxide CAS No. 44603-43-2

Methanamine, N-butylidene-, N-oxide

Cat. No.: B14662387
CAS No.: 44603-43-2
M. Wt: 101.15 g/mol
InChI Key: YWCNDGABFKKCGI-AATRIKPKSA-N
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Description

Methanamine, N-butylidene-, N-oxide is an organic compound with the molecular formula C5H11NO and a molecular weight of 101.1469 g/mol It is a derivative of methanamine, where the nitrogen atom is bonded to a butylidene group and an oxygen atom, forming an N-oxide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanamine, N-butylidene-, N-oxide can be synthesized through the oxidation of methanamine derivatives. One common method involves the reaction of methanamine with butylidene chloride in the presence of a base, followed by oxidation with hydrogen peroxide . The reaction conditions typically include:

    Temperature: Room temperature to 50°C

    Solvent: Aqueous or organic solvents like ethanol or methanol

    Catalyst: Base such as sodium hydroxide or potassium hydroxide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methanamine, N-butylidene-, N-oxide undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.

    Reduction: Reduction reactions can convert the N-oxide back to the corresponding amine.

    Substitution: The butylidene group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, methanol, dichloromethane

Major Products Formed

    Oxidation: Formation of higher N-oxide derivatives

    Reduction: Conversion to methanamine derivatives

    Substitution: Formation of substituted methanamine derivatives

Scientific Research Applications

Methanamine, N-butylidene-, N-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of Methanamine, N-butylidene-, N-oxide involves its ability to act as an oxidizing agent. The N-oxide group can participate in redox reactions, transferring oxygen atoms to other molecules. This property makes it useful in various chemical transformations and potential biological applications. The molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with cellular components through oxidative mechanisms .

Comparison with Similar Compounds

Methanamine, N-butylidene-, N-oxide can be compared with other similar compounds such as:

Uniqueness

This compound is unique due to its specific N-oxide structure and the presence of the butylidene group, which imparts distinct chemical properties and reactivity compared to other N-oxide derivatives .

Properties

CAS No.

44603-43-2

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

N-methylbutan-1-imine oxide

InChI

InChI=1S/C5H11NO/c1-3-4-5-6(2)7/h5H,3-4H2,1-2H3/b6-5+

InChI Key

YWCNDGABFKKCGI-AATRIKPKSA-N

Isomeric SMILES

CCC/C=[N+](\C)/[O-]

Canonical SMILES

CCCC=[N+](C)[O-]

Origin of Product

United States

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